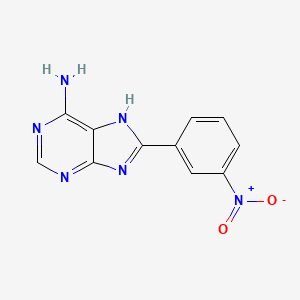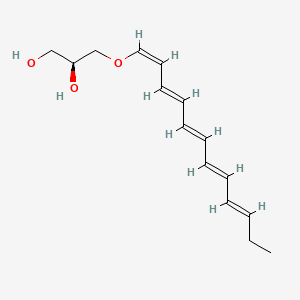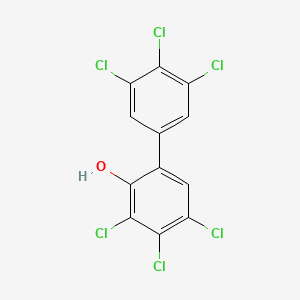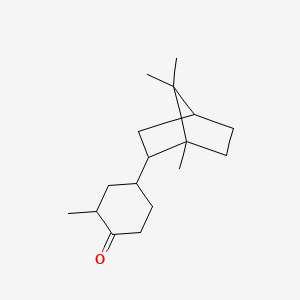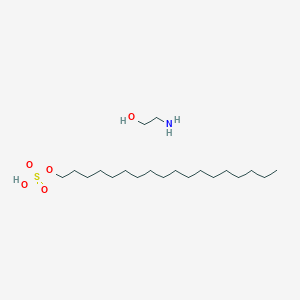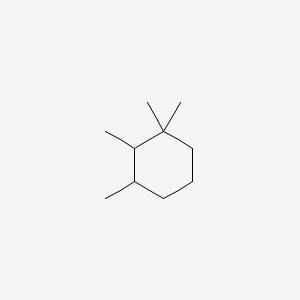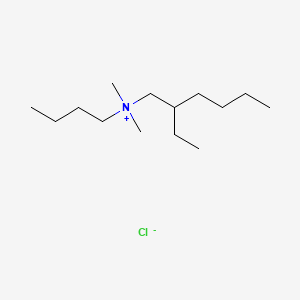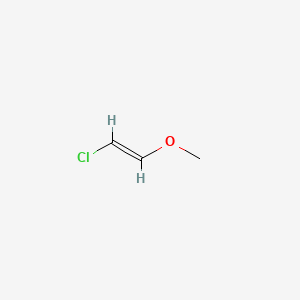
1,4-Diamino-9,10-dihydroanthracene-9,10-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diamino-9,10-dihydroanthracene-9,10-diol is an organic compound with the molecular formula C14H14N2O2 It is a derivative of anthracene, featuring two amino groups and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-9,10-dihydroanthracene-9,10-diol typically involves the reduction of 1,4-diaminoanthraquinone. The reaction is carried out under hydrogenation conditions using a suitable catalyst such as palladium on carbon (Pd/C). The reaction proceeds as follows:
- Dissolve 1,4-diaminoanthraquinone in a suitable solvent such as ethanol.
- Add the catalyst (Pd/C) to the solution.
- Introduce hydrogen gas to the reaction mixture under controlled pressure and temperature.
- After the reaction is complete, filter off the catalyst and purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
1,4-Diamino-9,10-dihydroanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,4-diaminoanthraquinone.
Reduction: Further reduction can lead to the formation of fully hydrogenated derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 1,4-Diaminoanthraquinone.
Reduction: Fully hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1,4-Diamino-9,10-dihydroanthracene-9,10-diol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other anthracene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Diamino-9,10-dihydroanthracene-9,10-diol involves its interaction with various molecular targets. The compound can act as a redox-active molecule, participating in electron transfer reactions. It may also interact with biological macromolecules such as DNA and proteins, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
1,4-Diaminoanthraquinone: An oxidized form of 1,4-Diamino-9,10-dihydroanthracene-9,10-diol.
9,10-Dihydroxyanthracene: A related compound with hydroxyl groups but lacking amino groups.
1,5-Diaminoanthraquinone: Another anthraquinone derivative with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
特性
CAS番号 |
94021-86-0 |
|---|---|
分子式 |
C14H14N2O2 |
分子量 |
242.27 g/mol |
IUPAC名 |
1,4-diamino-9,10-dihydroanthracene-9,10-diol |
InChI |
InChI=1S/C14H14N2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,13-14,17-18H,15-16H2 |
InChIキー |
BRWUPFWYFPEOMA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(C3=C(C=CC(=C3C(C2=C1)O)N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



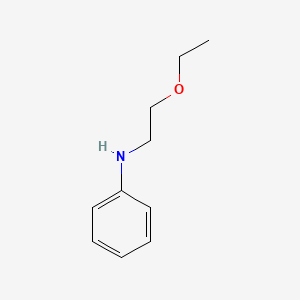
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-oxohexanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12650877.png)
